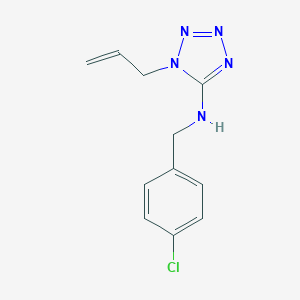![molecular formula C18H17N5S B502462 {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE](/img/structure/B502462.png)
{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE is a complex organic compound that features a unique combination of functional groups, including a phenylpropynyl group and a phenyl-tetrazolyl-thioethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE typically involves multi-step organic reactions. One common route starts with the preparation of 3-phenylprop-2-yn-1-yl bromide, which is then reacted with 2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethylamine under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenylpropynyl or tetrazolyl moieties, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
作用機序
The mechanism of action of {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and physiological responses, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- (3-phenylprop-2-yn-1-yl)amine
- (1-phenyl-1H-tetrazol-5-yl)thioethylamine
- Phenylpropynyl derivatives
- Tetrazolyl derivatives
Uniqueness
What sets {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE apart from similar compounds is its combination of functional groups. The presence of both phenylpropynyl and tetrazolyl-thioethylamine moieties in a single molecule provides unique chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and makes it a versatile compound in various fields of research and industry.
特性
分子式 |
C18H17N5S |
|---|---|
分子量 |
335.4g/mol |
IUPAC名 |
3-phenyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C18H17N5S/c1-3-8-16(9-4-1)10-7-13-19-14-15-24-18-20-21-22-23(18)17-11-5-2-6-12-17/h1-6,8-9,11-12,19H,13-15H2 |
InChIキー |
LZUWCUCQOBEANV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CCNCCSC2=NN=NN2C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C#CCNCCSC2=NN=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-[(5-phenylfuran-2-yl)methyl]propan-2-amine](/img/structure/B502384.png)
![N-[(5-phenylfuran-2-yl)methyl]propan-1-amine](/img/structure/B502385.png)
![N-allyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}amine](/img/structure/B502388.png)
![2-{2-[(Benzylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B502390.png)
![2-(2-Methoxy-6-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B502392.png)

![N-{[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYL}-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B502395.png)
![2-{2,4-Dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B502396.png)
![N-[(5-phenylfuran-2-yl)methyl]ethanamine](/img/structure/B502397.png)
![2-{[2-({[5-(4-Bromo-2-methylphenyl)furan-2-yl]methyl}amino)ethyl]amino}ethanol](/img/structure/B502398.png)
![2-methoxy-N-[(5-phenylfuran-2-yl)methyl]ethanamine](/img/structure/B502399.png)
![1-[5-(3-chlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B502401.png)
![2-[4-Bromo-2-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B502402.png)
